

Technical Support Center: Enhancing Synthetic Routes to Increase Fsp3

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Compound of Interest

Compound Name: FSP-3

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for synthetic methodologies aimed at increasing the fraction of sp³-hybridized carbon atoms (Fsp³) in molecules.

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Frequently Asked Questions (FAQs)

Q: What is Fsp3 and why is it important in drug discovery?

A: Fsp3, or the fraction of sp³-hybridized carbons, is a molecular descriptor calculated as the number of sp³ carbons divided by the total carbon count in a molecule.^[1] In drug discovery, a higher Fsp3 is often associated with improved physicochemical properties such as increased solubility, better metabolic stability, and higher target selectivity.^{[2][3]} Increasing the three-dimensionality of a molecule, which is often correlated with a higher Fsp3, can lead to more specific interactions with biological targets and can help molecules escape the "flatland" of traditional aromatic-rich drug candidates.^[4]

Q: Which synthetic strategies are most effective for increasing Fsp3?

A: Several modern synthetic strategies are effective for increasing Fsp3. These include:

- Nickel-Catalyzed Cross-Coupling: Reactions that form C(sp³)–C(sp³) bonds are powerful tools for building molecular complexity.[\[2\]](#)[\[5\]](#)
- Photoredox Catalysis and C–H Functionalization: These methods allow for the direct conversion of C–H bonds into new C–C or C-heteroatom bonds, often under mild conditions, facilitating the introduction of sp³-rich fragments.[\[4\]](#)[\[6\]](#)
- Ring-Closing Metathesis (RCM): RCM is a robust method for constructing cyclic and macrocyclic scaffolds, which inherently increases the sp³ character of a molecule.[\[7\]](#)[\[8\]](#)
- Diversity-Oriented Synthesis (DOS): DOS strategies enable the rapid generation of structurally diverse and complex molecules, including spirocycles and other 3D scaffolds, from simple starting materials.[\[9\]](#)[\[10\]](#)

Q: How do I choose the right catalyst for my reaction?

A: Catalyst selection is crucial and depends on the specific transformation. For Nickel-Catalyzed Cross-Coupling, the choice of ligand is critical for reactivity and selectivity. Bulky, electron-rich phosphine ligands are often effective.[\[1\]](#) In Ring-Closing Metathesis, second-generation Grubbs and Hoveyda-Grubbs catalysts are widely used due to their high activity and functional group tolerance. The choice between them can depend on the desired stereoselectivity (E/Z) and the specific substrate.[\[7\]](#)[\[11\]](#) For Photoredox Catalysis, iridium and ruthenium polypyridyl complexes are common choices, with their redox potentials being a key consideration for activating the desired substrate.[\[6\]](#)[\[12\]](#)

Q: What are the common challenges in synthesizing sp³-rich molecules?

A: Synthesizing molecules with high F_{sp3} presents several challenges. These include controlling stereochemistry at multiple chiral centers, overcoming the lower reactivity of sp³-hybridized centers compared to their sp² counterparts, and dealing with potential side reactions like β-hydride elimination in cross-coupling reactions. Additionally, the purification of complex 3D molecules can be more challenging than for flatter, more crystalline compounds.

Troubleshooting Guides

Nickel-Catalyzed C(sp³)–C(sp³) Cross-Coupling

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Yield	1. Inactive catalyst. 2. Poor quality of reagents or solvent. 3. Inappropriate ligand. 4. Reductant is not effective.	1. Use a fresh batch of catalyst or pre-catalyst. Ensure proper handling to avoid deactivation. 2. Use freshly distilled and degassed solvents. Ensure reagents are pure. 3. Screen different ligands. The electronic and steric properties of the ligand are critical. ^[1] 4. Ensure the reductant (e.g., Zn, Mn) is sufficiently activated.
Homocoupling of Starting Materials	1. Rate of oxidative addition is slow compared to homocoupling. 2. Ligand dissociation leading to undesired pathways.	1. Adjust the reaction temperature. Lower temperatures can sometimes favor cross-coupling over homocoupling. 2. Increase the ligand-to-metal ratio, but be aware that too much ligand can also inhibit the reaction. ^[5]
β -Hydride Elimination	Substrate contains β -hydrogens and the catalytic intermediate is prone to elimination.	1. Use ligands that promote rapid reductive elimination. 2. Choose substrates that lack β -hydrogens if possible.
Poor Selectivity	Steric or electronic properties of the substrates and catalyst are not well-matched.	1. Modify the ligand to tune the steric environment around the metal center. ^[8] 2. In electrochemical methods, adjusting the current density can influence selectivity. ^[5]

Photoredox-Mediated C–H Functionalization

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Conversion	1. Incorrect wavelength of light for the photocatalyst. 2. Catalyst decomposition. 3. Presence of oxygen or other quenchers.	1. Ensure the light source matches the absorption maximum of the photocatalyst. 2. Use a more robust photocatalyst or degas the reaction mixture thoroughly. 3. Rigorously degas the solvent and reaction setup. Use of a glovebox is recommended.
Poor Regioselectivity	1. Multiple C–H bonds with similar reactivity. 2. Ineffective directing group.	1. Employ a directing group to favor activation of a specific C–H bond. ^[12] 2. Screen different directing groups to find one that provides the desired selectivity.
Product Decomposition	1. Over-irradiation of the product. 2. Product is sensitive to the radical conditions.	1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Lower the intensity of the light source or the catalyst loading.
Low Yield with Electron-Rich Substrates	Competitive quenching of the photocatalyst by the substrate.	Consider using a photocatalyst with a different redox potential or an alternative activation method. ^[6]

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)

Problem	Possible Cause(s)	Suggested Solution(s)
Low or No Yield	1. Catalyst deactivation by impurities (e.g., phosphines, sulfides). 2. Formation of stable, off-cycle ruthenium species. 3. Unfavorable solvent.	1. Purify starting materials thoroughly. 2. Additives like copper(I) iodide can sometimes prevent catalyst decomposition. 3. Screen different solvents. While dichloromethane is common, other solvents like toluene or even acetic acid can be effective for certain substrates. [7] [11]
Formation of Oligomers/Polymers	Intermolecular reaction is competing with the desired intramolecular cyclization.	1. Perform the reaction under high dilution conditions (typically 0.001–0.01 M). 2. Use a slow-addition technique for the substrate.
Poor E/Z Selectivity	The catalyst and/or substrate do not favor the formation of one isomer.	1. Screen different ruthenium catalysts. Some catalysts are specifically designed for Z-selectivity. [7] 2. Modify the substrate to introduce steric bias that favors one isomer.
Olefin Isomerization	Formation of ruthenium-hydride species that catalyze isomerization of the double bond.	1. Additives such as 1,4-benzoquinone or phenol can suppress isomerization, though they may also reduce the reaction rate.

Diversity-Oriented Synthesis (DOS) of Spirocycles

Problem	Possible Cause(s)	Suggested Solution(s)
Failure of a Key Ring-Forming Step	1. Steric hindrance preventing cyclization. 2. Unfavorable ring strain in the target spirocycle.	1. Redesign the synthetic route to form the sterically congested bond at an earlier stage. 2. Use computational modeling to assess the strain of the target molecule and explore alternative scaffolds.
Low Yield in Multi-Step Sequence	Accumulation of losses over many steps.	1. Optimize each step individually before attempting the full sequence. 2. Consider a convergent synthetic strategy where complex fragments are synthesized separately and then combined.
Difficulty in Purification	Products are often non-crystalline and have similar polarities to byproducts.	1. Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 2. Design the synthesis to include a crystalline intermediate that can be easily purified.
Lack of Skeletal Diversity	The chosen synthetic route leads to a limited range of scaffolds.	1. Incorporate branching points in the synthetic pathway where different reagents can lead to distinct molecular skeletons. [10] 2. Use a substrate-based approach where starting materials with "pre-encoded skeletal information" are transformed under the same conditions to give different products.

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Electrochemical C(sp³)–C(sp³) Cross-Coupling of Alkyl Halides with Alkyl Tosylates[2][5]

This protocol describes a general procedure for the electrochemical cross-coupling of a primary alkyl tosylate with a secondary alkyl bromide.

Materials:

- Alkyl tosylate (1.0 equiv)
- Alkyl bromide (1.3 equiv)
- NiBr₂·dme (10 mol %)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol %)
- Sodium bromide (NaBr) (0.1 M solution in DMA)
- N,N-Dimethylacetamide (DMA), anhydrous

Procedure:

- In an oven-dried vial equipped with a magnetic stir bar, add NiBr₂·dme (10 mol %) and dtbbpy (15 mol %).
- The vial is sealed and purged with argon.
- Add the alkyl tosylate (1.0 equiv), alkyl bromide (1.3 equiv), and the NaBr solution in DMA.
- The reaction mixture is electrolyzed in an undivided cell under a constant current of 4 mA until 3.0 F/mol of charge has been passed. A glassy carbon cathode and an aluminum anode are typically used.
- Upon completion, the reaction mixture is diluted with diethyl ether and washed with water.

- The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel.

Protocol 2: Representative Procedure for Photoredox/Nickel Dual Catalysis for C(sp²)–C(sp³) Cross-Coupling[13][14]

This protocol describes a general procedure for the cross-coupling of an aryl bromide with a carboxylic acid-derived radical precursor.

Materials:

- Aryl bromide (1.0 equiv)
- Carboxylic acid (1.5 equiv)
- Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst, 1 mol %)
- NiCl₂·glyme (10 mol %)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol %)
- Potassium hydroxide (KOH) (2.0 equiv)
- Dimethylformamide (DMF), anhydrous and degassed

Procedure:

- To an oven-dried vial, add the aryl bromide (1.0 equiv), carboxylic acid (1.5 equiv), photocatalyst (1 mol %), NiCl₂·glyme (10 mol %), dtbbpy (15 mol %), and KOH (2.0 equiv).
- The vial is sealed with a septum, and the atmosphere is replaced with argon by three cycles of vacuum and backfilling.
- Add the degassed DMF via syringe.

- The reaction mixture is stirred and irradiated with a blue LED lamp (450 nm) at room temperature for 12-24 hours.
- After the reaction is complete (monitored by TLC or LC-MS), the mixture is diluted with ethyl acetate and washed with water and brine.
- The organic layer is dried over Na₂SO₄, filtered, and concentrated.
- The crude product is purified by flash column chromatography.

Protocol 3: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) to Synthesize Spirocyclic Dienes[9]

This protocol describes a microwave-assisted RCEYM for the synthesis of spirocyclic steroids.

Materials:

- Enyne substrate (1.0 equiv)
- Grubbs second-generation catalyst (2 mol %)
- Toluene, dry

Procedure:

- The enyne substrate is dissolved in dry toluene to a concentration of 0.03 M in a sealed microwave tube containing a magnetic stirrer under an argon atmosphere.
- The Grubbs second-generation catalyst (2 mol %) is added to the solution.
- The reaction mixture is stirred and heated in a microwave reactor at 120–170 °C for 1 hour. The optimal temperature depends on the substrate.
- After cooling, the solvent is removed by evaporation under reduced pressure.
- The resulting crude material is purified by flash column chromatography on silica gel (e.g., petroleum ether/EtOAc 99:1) to afford the spirocyclic diene.

Data & Comparisons

Table 1: Comparison of Ligands in Ni-Catalyzed Asymmetric Reductive Cross-Coupling[8]

Reaction: Asymmetric reductive cross-coupling of a vinyl bromide and a benzyl chloride.

Ligand	Yield (%)	Enantiomeric Excess (ee, %)
L1 (a standard bisphosphine)	15	20
L4 (Indanyl-substituted)	26	70
L6 (Cyclopropyl-linked)	56	87
L6 (Optimized conditions)	93	93

This table demonstrates the significant impact of ligand structure on both the yield and enantioselectivity of the reaction.

Table 2: Comparison of Ruthenium Catalysts for Z-Selective Macrocyclic Ring-Closing Metathesis[7]

Reaction: Macrocyclization of a diene to form a 14-membered lactone.

Catalyst	Yield (%)	E:Z Ratio
Grubbs II	85	12:1
Hoveyda-Grubbs II	88	10:1
Z-selective Ru catalyst	75	1:15

This table highlights the ability to control the stereochemical outcome of the RCM reaction by selecting the appropriate catalyst.

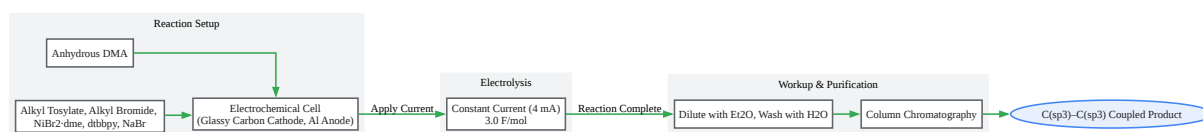
Table 3: Solvent Effects on Ni-Catalyzed Electrochemical C(sp³)-C(sp³) Cross-Coupling[5]

Reaction: Electrochemical cross-coupling of an alkyl tosylate with an alkyl bromide.

Solvent	Yield of Cross-Coupled Product (%)
DMA	79
DMF	45
Acetonitrile	<10
THF	<5

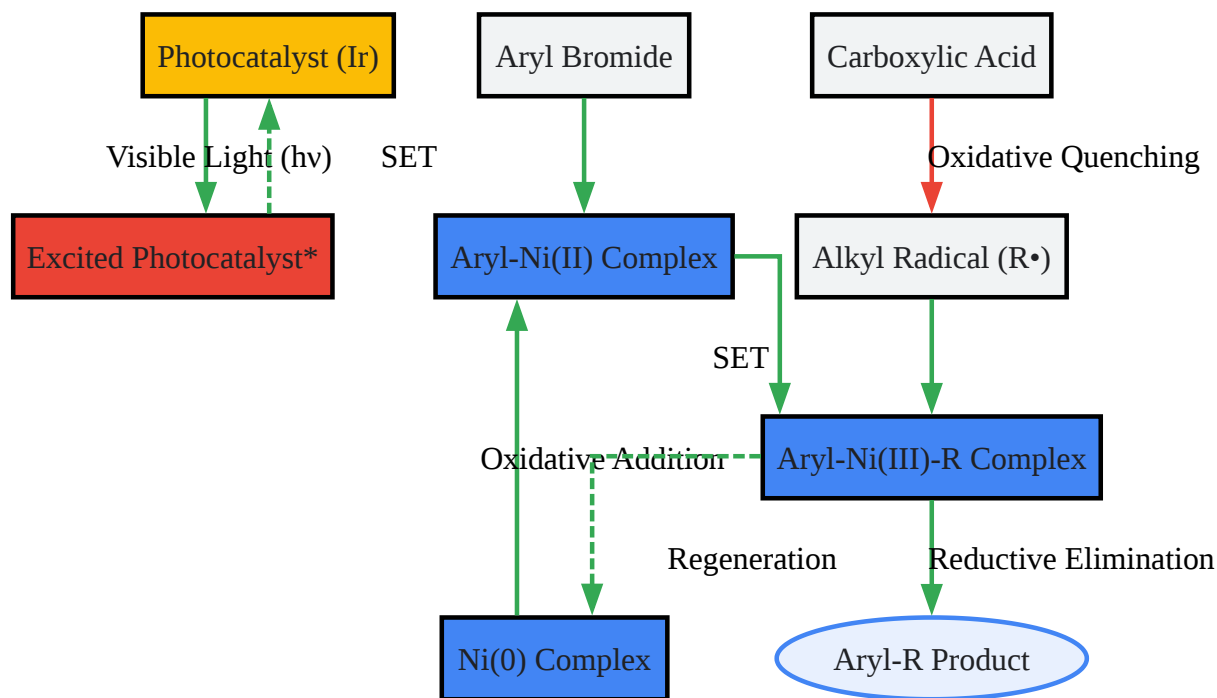
This table shows the strong dependence of the reaction yield on the choice of solvent.

Visualizations



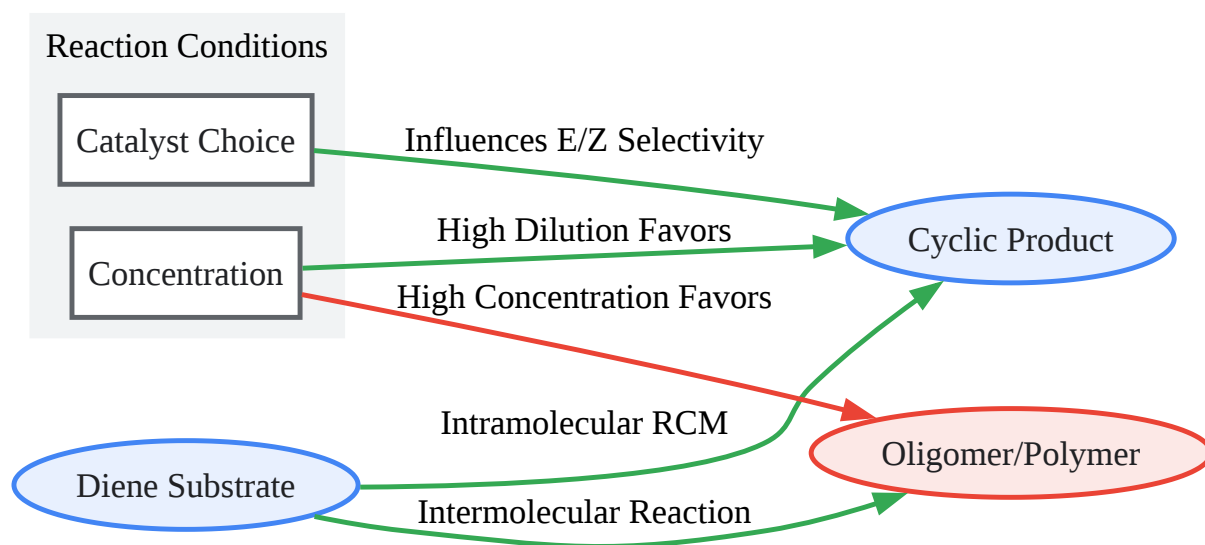
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Caption: Workflow for Ni-Catalyzed Electrochemical Cross-Coupling.



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Caption: Simplified Catalytic Cycle for Photoredox/Nickel Dual Catalysis.



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Caption: Key Factors Influencing Ring-Closing Metathesis (RCM) Outcome.

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